1-Acenaphthenone: A Technical Guide for Researchers
1-Acenaphthenone: A Technical Guide for Researchers
CAS Number: 2235-15-6
This technical guide provides an in-depth overview of 1-Acenaphthenone, a tricyclic aromatic ketone, for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and explores its current understanding in terms of biological activity and industrial applications.
Core Properties of 1-Acenaphthenone
1-Acenaphthenone, also known as 1(2H)-Acenaphthylenone, is a solid, crystalline compound with the molecular formula C₁₂H₈O.[1][2] Its chemical structure features a naphthalene core with a ketone group on a five-membered ring. This unique structure makes it a valuable intermediate in organic synthesis.[3]
Physicochemical Data
A summary of the key physicochemical properties of 1-Acenaphthenone is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2235-15-6 | [1][2] |
| Molecular Formula | C₁₂H₈O | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 121-123 °C | [5] |
| Boiling Point | 180 °C at 20 mmHg | [5] |
| Solubility | Soluble in many organic solvents; insoluble in water. | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| XLogP3 | 2.6 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1-Acenaphthenone are crucial for its application in research and development.
Synthesis of 1-Acenaphthenone from 1-Naphthaleneacetic Acid
While a detailed, peer-reviewed protocol for the synthesis of 1-Acenaphthenone from 1-naphthaleneacetic acid was not found in the immediate search, the general transformation involves an intramolecular Friedel-Crafts acylation (cyclization). This type of reaction is typically carried out by treating the corresponding acyl chloride of 1-naphthaleneacetic acid with a Lewis acid catalyst. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 1-Acenaphthenone.
Methodology:
-
Acyl Chloride Formation: 1-Naphthaleneacetic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or benzene. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 1-naphthaleneacetyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mixture is stirred, often at elevated temperatures, to promote the intramolecular cyclization.
-
Work-up and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and acidifying with hydrochloric acid to decompose the aluminum complexes. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the crude 1-Acenaphthenone.
Purification of 1-Acenaphthenone
Purification of the crude product is essential to obtain high-purity 1-Acenaphthenone for subsequent applications. Common methods include recrystallization and column chromatography.[6]
Recrystallization: A suitable solvent for recrystallization is one in which 1-Acenaphthenone is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[7][8]
General Protocol for Recrystallization:
-
Dissolve the crude 1-Acenaphthenone in a minimal amount of a hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][9]
Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase is recommended. A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common mobile phase system for compounds of similar polarity.[2][6]
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane) and pack it into a column.
-
Dissolve the crude 1-Acenaphthenone in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with a mobile phase of gradually increasing polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 1-Acenaphthenone.[6]
Analytical Methods
The identity and purity of 1-Acenaphthenone can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for analyzing the purity of 1-Acenaphthenone. A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 1-Acenaphthenone.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2][11]
Biological Activities and Industrial Applications
While the parent compound, acenaphthene, is widely used as an intermediate in the synthesis of dyes, pigments, and agricultural chemicals, the specific applications and biological activities of 1-Acenaphthenone are less extensively documented.[4][12]
Industrial Applications
1-Acenaphthenone serves as a versatile building block in organic synthesis.[3] Its reactive ketone group and aromatic scaffold make it a suitable precursor for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and dye industries.[3][13]
Biological Activities and Signaling Pathways
Current literature primarily describes 1-Acenaphthenone as a metabolite in the microbial degradation of acenaphthene. For instance, in the bacterium Acinetobacter sp., acenaphthene is oxidized to 1-acenaphthenol, which is then further oxidized to 1-Acenaphthenone. This ketone is a key intermediate in the pathway leading to the opening of the five-membered ring and eventual mineralization.
Caption: Bacterial degradation pathway of acenaphthene.
One vendor of 1-Acenaphthenone lists it under the category of "Signal Transduction," suggesting a potential, though currently unelucidated, role in modulating cellular signaling pathways.[8] Further research is required to investigate the interaction of 1-Acenaphthenone with specific cellular targets, such as nuclear receptors or enzymes involved in signaling cascades, in mammalian systems.[14][15] Such studies would be crucial for evaluating its potential in drug discovery and development.
References
- 1. Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DYE INTERMEDIATES [intersurfchem.net]
- 4. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers contro… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Acenaphthene - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating nuclear receptor function: may the phos be with you - PMC [pmc.ncbi.nlm.nih.gov]
